molecular formula C9H10BrClO2 B8027108 5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene

5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene

Cat. No.: B8027108
M. Wt: 265.53 g/mol
InChI Key: FQEGDIXUIFNLBP-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene (CAS: 1864073-68-6) is a halogen- and alkoxy-substituted benzene derivative with a molecular formula of C₉H₁₀BrClO₂ and a calculated molecular weight of 281.54 g/mol . Its structure features bromine and chlorine at positions 5 and 1, respectively, along with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at positions 3 and 2. This combination of electron-withdrawing halogens and electron-donating alkoxy groups creates a complex electronic profile, making it a valuable intermediate in organic synthesis and pharmaceutical research . The compound is commercially available as a high-purity specialty chemical, underscoring its relevance in advanced chemical applications .

Properties

IUPAC Name

5-bromo-1-chloro-3-ethoxy-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-3-13-8-5-6(10)4-7(11)9(8)12-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEGDIXUIFNLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield aminobenzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene serves as a crucial building block for more complex molecules. Its halogen substituents allow for various chemical reactions, such as:

  • Substitution Reactions : Halogen atoms can be replaced with other functional groups.
  • Oxidation/Reduction : The compound can undergo redox reactions to form different derivatives.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
SubstitutionReplacement of halogens with nucleophilesAmines, alcohols
OxidationConversion to oxidized derivativesKMnO₄, CrO₃
ReductionFormation of reduced productsLiAlH₄, H₂ with Pd catalyst

Biology

The compound has potential applications in biological research, particularly in studying the interactions of halogenated benzene derivatives with biological molecules. It may serve as a precursor for synthesizing bioactive compounds that target specific enzymes or receptors.

Medicine

Research indicates that compounds similar to this compound could have pharmacological properties. Investigations into its efficacy as a pharmaceutical agent are ongoing, focusing on its ability to interact with molecular targets involved in disease pathways.

Case Study 1: Synthesis of Bioactive Compounds

A study explored the synthesis of novel bioactive compounds using this compound as a starting material. The resulting derivatives demonstrated significant activity against specific biological targets, suggesting potential therapeutic applications.

Case Study 2: Industrial Applications

In an industrial context, this compound is utilized in producing specialty chemicals. Its unique properties facilitate the development of materials with tailored characteristics for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene involves its interaction with specific molecular targets. The presence of halogen atoms and ether groups allows it to participate in various biochemical pathways. For instance, it can act as an inhibitor or activator of certain enzymes, affecting their activity and thus influencing biological processes .

Comparison with Similar Compounds

Key Analogs:

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene (CAS: 1365272-18-9) Molecular Formula: C₈H₇BrClNO₃ Substituents: Bromine (5), chlorine (1), ethoxy (2), nitro (3). Key Difference: The nitro group (-NO₂) at position 3 introduces strong electron-withdrawing effects, contrasting with the methoxy group in the target compound. This substitution likely enhances reactivity in reduction or nucleophilic aromatic substitution reactions .

5-Bromo-1-chloro-2-(diethoxymethyl)-3-fluorobenzene (CAS: 929621-32-9) Molecular Formula: C₁₁H₁₃BrClFO₂ Substituents: Bromine (5), chlorine (1), diethoxymethyl (-CH(OCH₂CH₃)₂) (2), fluorine (3). Fluorine’s electronegativity may alter electrophilic substitution regioselectivity compared to alkoxy groups .

5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene (CAS: 2386353-41-7)

  • Molecular Formula : C₈H₇BrClFO
  • Substituents : Bromine (5), chlorine (1), ethoxy (3), fluorine (2).
  • Key Difference : Replacing the methoxy group with fluorine reduces steric bulk while increasing electron-withdrawing effects, favoring electrophilic substitution at specific positions .

Data Table: Comparative Molecular Parameters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions (Functional Groups)
5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene 1864073-68-6 C₉H₁₀BrClO₂ 281.54 Br (5), Cl (1), OCH₂CH₃ (3), OCH₃ (2)
5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene 1365272-18-9 C₈H₇BrClNO₃ 296.51 Br (5), Cl (1), OCH₂CH₃ (2), NO₂ (3)
5-Bromo-1-chloro-2-(diethoxymethyl)-3-fluorobenzene 929621-32-9 C₁₁H₁₃BrClFO₂ 326.58 Br (5), Cl (1), CH(OCH₂CH₃)₂ (2), F (3)
5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene 2386353-41-7 C₈H₇BrClFO 252.50 Br (5), Cl (1), OCH₂CH₃ (3), F (2)

Functional Group Impact Analysis

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Methoxy and ethoxy groups in the target compound donate electrons via resonance, activating the benzene ring for electrophilic substitution. In contrast, nitro and fluorine substituents in analogs deactivate the ring, directing reactions to specific positions .
  • Halogen Interactions :
    • Bromine and chlorine in all analogs contribute to halogen bonding, which may influence crystal packing in solid-state applications .

Biological Activity

5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including multiple halogen and methoxy substituents, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H12BrClO3C_{11}H_{12}BrClO_3. The presence of bromine and chlorine atoms, along with ethoxy and methoxy groups, enhances its reactivity and interaction with biological targets.

Electrophilic Aromatic Substitution:
The primary mechanism of action for this compound is through electrophilic aromatic substitution (EAS). This process involves the substitution of hydrogen atoms on the benzene ring by electrophiles, which can lead to the formation of various derivatives that may exhibit different biological activities.

Biochemical Pathways:
The compound's interactions can influence several biochemical pathways, notably those involving cell signaling and metabolic processes. The halogenated structure allows for specific interactions with enzymes and receptors, potentially leading to altered cellular responses .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity:
    Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. For instance, related compounds have shown IC50 values as low as 2.93 µM against MCF-7 cells .
  • Antimicrobial Properties:
    The compound has demonstrated selective antibacterial activity against Gram-positive bacteria. Screening tests have shown varying degrees of effectiveness, suggesting potential applications in antimicrobial therapies .
  • Enzyme Inhibition:
    Some studies suggest that this compound may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of several halogenated compounds similar to this compound. The results indicated that compounds with similar structures exhibited potent inhibitory effects on cell proliferation in MCF-7 and A549 cell lines, emphasizing the importance of the bromine atom in enhancing cytotoxicity .

Case Study 2: Antimicrobial Screening

In a comparative analysis of various halogenated compounds, this compound was tested against bacterial strains such as Bacillus subtilis and Escherichia coli. The results showed that while some derivatives were effective against Gram-positive bacteria, others had limited activity against Gram-negative strains .

Summary of Research Findings

Biological ActivityTarget Cell LineIC50 ValueReference
AnticancerMCF-72.93 µM
AntimicrobialBacillus subtilisVaries
Enzyme InhibitionCYP450Not specified

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